

Bimosiamose Disodium: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Bimosiamose Disodium*

Cat. No.: *B1667081*

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Introduction

Bimosiamose Disodium (formerly known as TBC-1269) is a synthetic, small-molecule pan-selectin antagonist. It was developed as a potential therapeutic agent for various inflammatory diseases by targeting the initial steps of leukocyte adhesion to the vascular endothelium. This technical guide provides an in-depth overview of the structure, chemical properties, mechanism of action, and key experimental data related to **Bimosiamose Disodium**.

Chemical Structure and Properties

Bimosiamose Disodium is the disodium salt of Bimosiamose. Its structure is characterized by a central hexane linker connecting two substituted biphenyl moieties, each glycosidically linked to a mannose derivative. This structure mimics the sialyl Lewisx (sLex) motif, the natural ligand for selectins.

Table 1: Chemical and Physical Properties of Bimosiamose and **Bimosiamose Disodium**

Property	Bimosiamose (Free Acid)	Bimosiamose Disodium
IUPAC Name	2,2'-(hexane-1,6-diylbis(6'-(((2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-[1,1'-biphenyl]-3',3'-diyl))diacetic acid	disodium 2-[3-[5-[6-[3-[3-(2-oxido-2-oxoethyl)phenyl]-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hexyl]-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenyl]acetate
Synonyms	TBC-1269	TBC-1269Z
CAS Number	187269-40-5	187269-60-9
Chemical Formula	C46H54O16	C46H52Na2O16
Molecular Weight	862.92 g/mol	906.88 g/mol
Appearance	Not specified	Aqueous solution for inhalation
Solubility	Not specified	Soluble in aqueous solutions
Storage	Dry, dark, 0 - 4 °C (short term), -20 °C (long term)	Not specified

Mechanism of Action: Pan-Selectin Inhibition

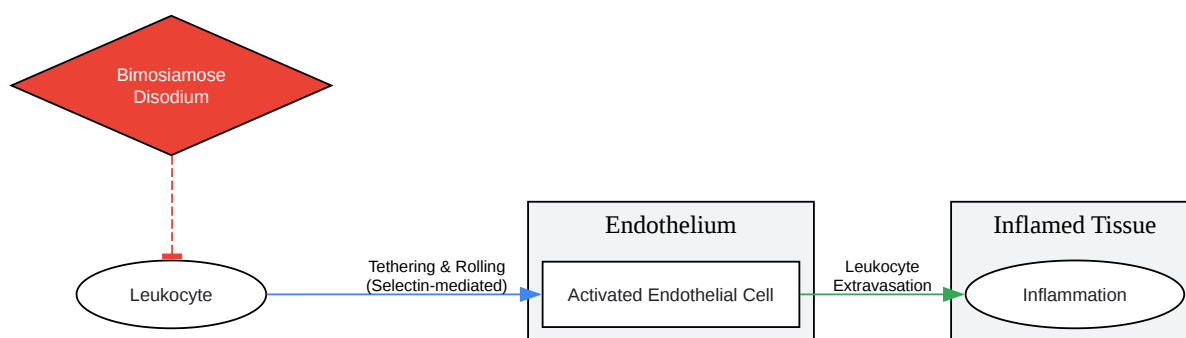
Bimosiamose acts as a competitive antagonist of E-selectin, P-selectin, and L-selectin. These adhesion molecules are crucial for the initial tethering and rolling of leukocytes on the endothelial surface, a prerequisite for their extravasation into inflamed tissues. By blocking these interactions, Bimosiamose effectively inhibits the recruitment of inflammatory cells to the site of inflammation.

Table 2: In Vitro Inhibitory Activity of Bimosiamose

Target	IC50
E-selectin	88 μ M
P-selectin	20 μ M
L-selectin	86 μ M

Signaling Pathway

The mechanism of action of Bimosiamose is centered on the disruption of the leukocyte adhesion cascade. The following diagram illustrates this pathway and the point of intervention by Bimosiamose.



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Bimosiamose inhibits the initial selectin-mediated tethering and rolling of leukocytes.

Downstream of selectin-mediated adhesion, the firm adhesion of leukocytes is mediated by integrins binding to their ligands (e.g., ICAMs) on the endothelial surface. By preventing the initial rolling and subsequent activation, Bimosiamose indirectly inhibits the entire cascade of leukocyte extravasation, thereby reducing the inflammatory response.

Experimental Protocols

In Vitro Leukocyte-Endothelial Adhesion Assay

This assay is fundamental for evaluating the efficacy of selectin inhibitors like Bimosiamose.

Objective: To quantify the inhibition of leukocyte adhesion to endothelial cells in the presence of Bimosiamose.

Methodology:

- **Cell Culture:** Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to form a confluent monolayer in 96-well plates.
- **Activation:** The HUVEC monolayer is activated with an inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF- α) to induce the expression of E-selectin and P-selectin.
- **Leukocyte Preparation:** Leukocytes (e.g., neutrophils or a leukocyte cell line) are isolated and labeled with a fluorescent dye.
- **Inhibition:** The labeled leukocytes are pre-incubated with varying concentrations of **Bimosiamose Disodium** or a vehicle control.
- **Co-culture:** The treated leukocytes are then added to the activated HUVEC monolayer and incubated to allow for adhesion.
- **Washing:** Non-adherent cells are removed by gentle washing.
- **Quantification:** The number of adherent leukocytes is quantified by measuring the fluorescence intensity in each well using a plate reader.
- **Data Analysis:** The IC50 value is calculated by plotting the percentage of inhibition against the concentration of Bimosiamose.

Clinical Trial Protocol for Inhaled Bimosiamose in COPD

Several clinical trials have been conducted to evaluate the safety and efficacy of inhaled Bimosiamose. The following is a generalized protocol based on these studies.^[1]

Objective: To assess the anti-inflammatory effects and safety of inhaled Bimosiamose in patients with Chronic Obstructive Pulmonary Disease (COPD).

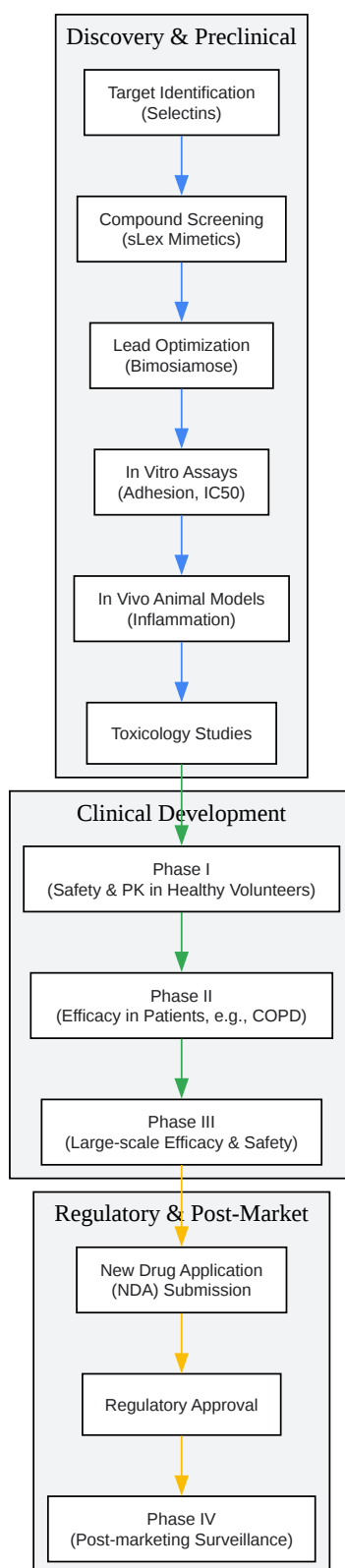
Study Design: A randomized, double-blind, placebo-controlled, crossover study.

Methodology:

- Patient Recruitment: Patients with a confirmed diagnosis of stable, moderate-to-severe COPD are recruited.
- Treatment: Patients receive either inhaled **Bimosiamose Disodium** (e.g., 10 mg twice daily) or a matching placebo via a nebulizer for a defined treatment period (e.g., 28 days).^[1]
- Washout Period: A washout period is implemented before crossing over to the alternate treatment.
- Efficacy Assessment: The primary and secondary endpoints are assessed at baseline and at the end of each treatment period. These may include:
 - Sputum Analysis: Differential cell counts (neutrophils, macrophages), and levels of inflammatory markers (e.g., interleukin-8, myeloperoxidase).^[1]
 - Lung Function Tests: Forced expiratory volume in 1 second (FEV1).^[2]
- Safety Assessment: Adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory parameters are monitored throughout the study.
- Data Analysis: Statistical analysis is performed to compare the changes in efficacy and safety parameters between the Bimosiamose and placebo treatment groups.

Experimental Workflow

The development of a novel anti-inflammatory drug like Bimosiamose follows a structured workflow from initial discovery to clinical application.



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A generalized workflow for the development of an anti-inflammatory drug like Bimosiamose.

Summary of Key Findings

Clinical studies have demonstrated that inhaled **Bimosiamose Disodium** is generally safe and well-tolerated.[3][4] In patients with COPD, treatment with Bimosiamose has been shown to reduce airway inflammation, as evidenced by a decrease in sputum neutrophils and inflammatory markers like interleukin-8.[1] In studies on asthmatic patients, Bimosiamose attenuated the late asthmatic reaction following allergen challenge.[2]

Table 3: Summary of Pharmacokinetic Parameters of Intravenous **Bimosiamose Disodium** (30 mg/kg dose)[3]

Parameter	Value (mean \pm SD)
C _{max}	675 \pm 11 μ g/mL
t _{max}	0.36 \pm 0.13 h
t _{1/2}	4.1 \pm 1.0 h
AUC(0-inf)	1,360 \pm 393 h* μ g/mL
Clearance	22 \pm 6 mL/kg/h
Volume of Distribution	40 \pm 13 mL/kg/h
Mean Residence Time	1.8 \pm 0.35 h

Conclusion

Bimosiamose Disodium represents a targeted therapeutic approach to inflammatory diseases by inhibiting the initial, crucial step of leukocyte adhesion. Its mechanism as a pan-selectin antagonist has been well-characterized, and it has shown promise in clinical trials for inflammatory airway diseases. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and key experimental data to support further research and development in this area.

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